molecular formula C22H28N4O3 B11205048 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxypropyl)acetamide

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B11205048
M. Wt: 396.5 g/mol
InChI Key: IEFGIKUBVGBZQD-UHFFFAOYSA-N
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Description

2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both pyrrole and pyrimidine rings.

Preparation Methods

The synthesis of 2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Functionalization: The introduction of the butyl, phenyl, and methoxypropyl groups can be carried out through various substitution reactions. These steps often require the use of specific reagents and catalysts to achieve the desired functionalization.

    Final Assembly: The final step involves the coupling of the functionalized pyrrolo[3,2-d]pyrimidine with acetamide derivatives to form the target compound.

Chemical Reactions Analysis

2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHOXYPROPYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and cyclization reactions.

Scientific Research Applications

2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHOXYPROPYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHOXYPROPYL)ACETAMIDE include other pyrrolopyrimidine derivatives. These compounds share the pyrrolo[3,2-d]pyrimidine core but differ in their functional groups and substitutions. Examples include:

These compounds are unique due to their specific substitutions, which can lead to different biological activities and applications.

Properties

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C22H28N4O3/c1-3-4-12-25-16-24-20-18(17-9-6-5-7-10-17)14-26(21(20)22(25)28)15-19(27)23-11-8-13-29-2/h5-7,9-10,14,16H,3-4,8,11-13,15H2,1-2H3,(H,23,27)

InChI Key

IEFGIKUBVGBZQD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCCCOC

Origin of Product

United States

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